

Application Note: Analytical Methods for Profenofos Residue Detection in Crops

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Compound of Interest

Compound Name: Profenofos

Cat. No.: B10824969

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Introduction

Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops.[1] Due to its potential toxicity, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of **profenofos** residues in crop matrices, intended for researchers, scientists, and professionals in food safety and drug development. The methods described herein encompass both traditional and modern analytical techniques, offering a range of options based on available instrumentation and desired sensitivity.

Summary of Analytical Methods

The analysis of **profenofos** residues in crops typically involves a two-step process: sample preparation (extraction and cleanup) followed by instrumental analysis.

- **Sample Preparation:** The goal of sample preparation is to efficiently extract **profenofos** from the complex crop matrix while minimizing interferences.
 - **Solvent Extraction:** Traditional methods often employ extraction with organic solvents such as acetone, hexane, methanol, or ethyl acetate, followed by liquid-liquid partitioning and column chromatography for cleanup.[2][3][4]

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a more modern and streamlined approach that has become widely adopted for pesticide residue analysis. [5] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). [6][7] Modified QuEChERS methods are also common. [8][9]
- Instrumental Analysis: The cleaned-up extract is then analyzed using chromatographic techniques to separate and quantify **profenofos**.
 - Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and semi-volatile compounds like **profenofos**. [10] Various detectors can be used, including Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Electron Capture Detector (ECD). [2][4]
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for trace-level detection of pesticide residues. [8][9][11] It is particularly useful for complex matrices and can often reduce the need for extensive sample cleanup.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of **profenofos** residues in different crop matrices.

Crop Matrix	Analytical Method	Extraction Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Pigeonpea (Green Pods)	LC-MS/MS	Modified QuEChERS	0.002	0.006	88.75 - 101.36	0.99 - 4.05	[7] [8]
Pigeonpea (Dry Grains)	LC-MS/MS	Modified QuEChERS	0.002	0.006	88.34 - 98.77	0.99 - 4.05	[7] [8]
Tomato	GC-FPD	Acetone-Hexane	-	0.06	96.2 - 105.9	3.7 - 4.9	[3]
Cabbage	GC-FPD	Acetone-Hexane	-	0.06	94.7 - 102.3	3.7 - 5.0	[3]
Chili Pepper	GC-FPD	Acetone	-	0.02	-	-	[4]
Chili Pepper	GC-FPD	Ethyl Acetate	-	0.05	-	-	[4]
Various Crops	GC-NPD/FPD/ECD	Methanol/Water	-	0.01 - 0.05	-	-	[2]
Green Coffee Beans	GC-NPD	Methanol	-	0.01	-	-	[12]
Green Coffee Beans	LC-MS/MS	Methanol	-	0.02	-	-	[12]
Cabbage	GC	Ethyl Acetate	-	-	112	-	[13]

Experimental Protocols

Here are two detailed protocols for the analysis of **profenofos** residues in crops.

Protocol 1: Solvent Extraction with GC-FPD Analysis

This protocol is based on a traditional solvent extraction method suitable for laboratories with standard gas chromatography equipment.

1. Sample Preparation and Homogenization

- Take a representative sample of the crop (e.g., 1 kg).
- Chop or blend the sample to achieve a homogeneous mixture.
- Weigh 50 g of the homogenized sample into a blender jar.

2. Extraction

- Add 100 mL of an acetone-hexane mixture (1:1, v/v) to the blender jar.[\[3\]](#)
- Blend at high speed for 2-3 minutes.
- Filter the homogenate under reduced pressure.
- Transfer the filter cake back to the blender and re-extract with another 100 mL of the acetone-hexane mixture.
- Combine the filtrates in a separatory funnel.

3. Cleanup

- Allow the layers in the separatory funnel to separate.
- Collect the organic (upper) layer.
- Add activated carbon to the organic layer for cleanup and shake.[\[3\]](#)
- Filter the mixture to remove the activated carbon.
- Concentrate the filtrate to near dryness using a rotary evaporator at 40°C.
- Re-dissolve the residue in 2 mL of acetone for GC analysis.[\[3\]](#)

4. Instrumental Analysis (GC-FPD)

- Instrument: Gas Chromatograph with Flame Photometric Detector (GC-FPD).
- Column: 5% OV-101 on Chromosorb W-HP, or equivalent.[\[3\]](#)
- Injector Temperature: 250°C
- Oven Temperature Program:

- Initial temperature: 180°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C, hold for 5 minutes.
- Detector Temperature: 280°C
- Carrier Gas: Nitrogen at a flow rate of 30 mL/min.
- Injection Volume: 1-2 µL.

5. Quantification

- Prepare a series of **profenofos** standard solutions in acetone.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the **profenofos** concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Modified QuEChERS with LC-MS/MS Analysis

This protocol utilizes the widely accepted QuEChERS method, offering high throughput and sensitivity with LC-MS/MS detection.^{[7][8][9]}

1. Sample Preparation and Homogenization

- Take a representative sample of the crop and homogenize it.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction

- Add 10 mL of acetonitrile (containing 1% ethyl acetate) to the centrifuge tube.^{[7][8]}
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.

3. Cleanup (Dispersive SPE)

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation

- Take an aliquot of the cleaned-up supernatant.
- The extract may be diluted with a suitable solvent if necessary.
- Filter through a 0.22 µm syringe filter into an autosampler vial.

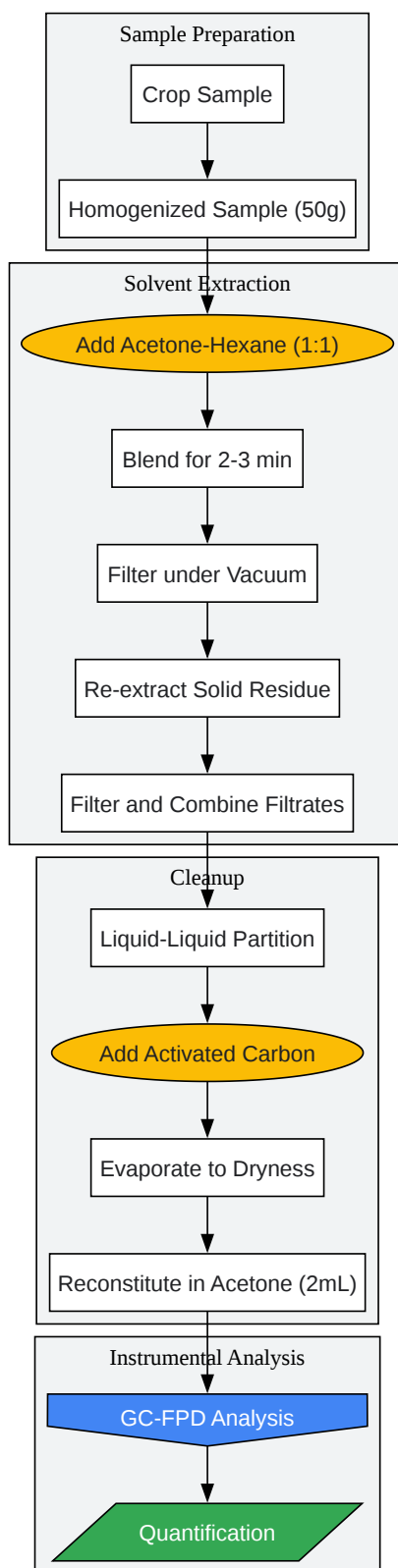
5. Instrumental Analysis (LC-MS/MS)

- Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[8]
- Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 5 mM Ammonium Formate with 0.01% Formic Acid in water/methanol.[8]
- Mobile Phase B: 5 mM Ammonium Formate with 0.01% Formic Acid in methanol.[8]
- Flow Rate: 0.4 mL/min.[8]
- Gradient Program:
 - Start with 40% B, hold for 12 min.
 - Increase to 100% B over a set time, hold.
 - Return to initial conditions and equilibrate.[8]
- Injection Volume: 5-10 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- MS/MS Transitions (MRM):
 - Quantifier: m/z 374.95 → 304.90[8][9]
 - Qualifier 1: m/z 374.95 → 346.95[8][9]
 - Qualifier 2: m/z 374.95 → 128.15[8][9]

6. Quantification

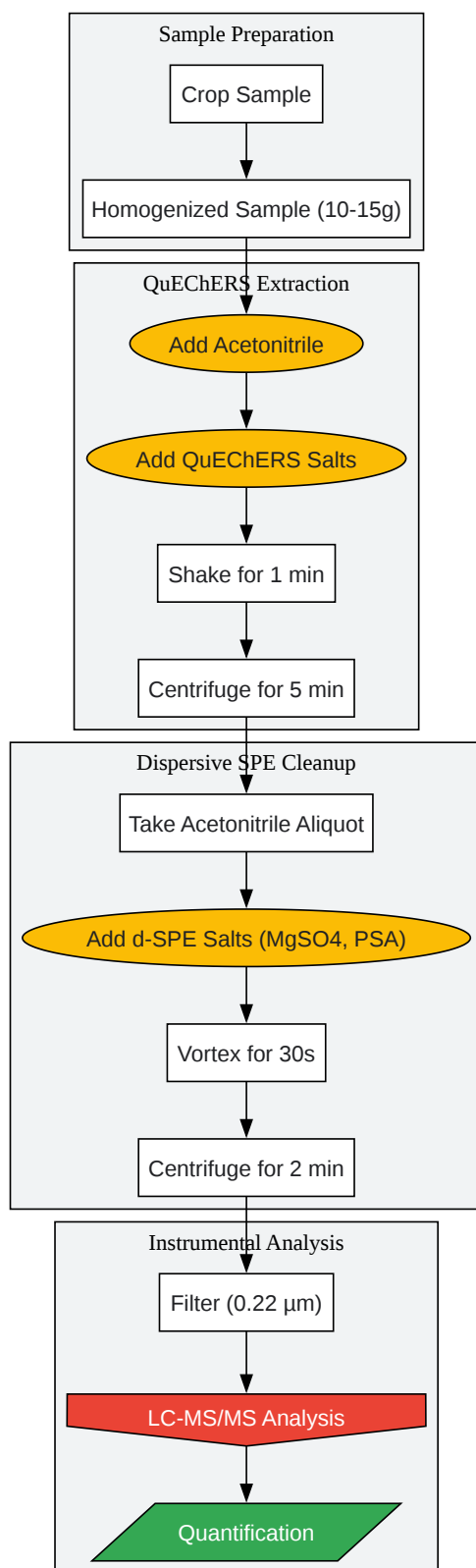
- Prepare matrix-matched calibration standards by spiking known concentrations of **profenofos** into blank crop extracts.
- Generate a calibration curve and quantify the **profenofos** in the samples.

Mandatory Visualizations



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Caption: Workflow for Solvent Extraction and GC-FPD Analysis.



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Caption: Workflow for QuEChERS Extraction and LC-MS/MS Analysis.

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